molecular formula C19H21N5O2 B2948065 2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946340-82-5

2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2948065
CAS No.: 946340-82-5
M. Wt: 351.41
InChI Key: DMDWIEWTYCUBFQ-SNAWJCMRSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a class of compounds that have been shown to have a wide range of biological activities and are used in many therapeutic applications .


Synthesis Analysis

While the specific synthesis for this compound is not available, imidazoles can generally be synthesized through a variety of methods, including the reaction of glyoxal, formaldehyde, and ammonia . Other methods involve the use of benzaldehyde and 4′-methylacetophenone .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and can also participate in addition reactions due to the presence of the nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. In general, imidazoles are planar molecules that are relatively stable. They can form hydrogen bonds and can act as both acids and bases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways : Research has focused on developing novel synthetic routes for related compounds, emphasizing the generation of diverse structures with potential biological activities. For example, Klásek et al. (2009) detailed a method for producing novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones through the reaction of 3-aminoquinoline-2,4-diones with isothiocyanates, showcasing a pathway that could be relevant for synthesizing structurally related compounds (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).

  • Structural Characterization : Detailed structural analysis of these compounds, including conformational studies, spectroscopy, and molecular docking, are crucial for understanding their chemical properties and potential interactions with biological targets. Mary et al. (2020) provided an example of such analysis for bifonazole derivatives, which could offer insights into the structural dynamics of similar imidazole-based compounds (Mary, Mary, Serdaroğlu, & Sarojini, 2020).

Potential Pharmacological Activities

  • Antihypertensive Properties : Research into related compounds has identified potential antihypertensive activities. For instance, Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles demonstrating potent, orally active antihypertensive effects, highlighting the therapeutic potential of imidazole derivatives in treating hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

  • Antitubercular Potential : The structural and functional characterization of imidazole derivatives also points towards their potential in combating various pathogens, including tuberculosis. The analysis by Mary et al. (2020) on bifonazole derivatives through spectroscopic analysis and molecular docking studies suggests that similar compounds could exhibit significant activity against tuberculosis and other bacterial infections (Mary, Mary, Serdaroğlu, & Sarojini, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many imidazole derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential therapeutic applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential uses in medicine .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-5-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-11-23(15)18)14-8-6-7-13(2)12-14/h4-8,12H,9-11H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDWIEWTYCUBFQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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